
3-Benzyl-5-(1-(2-methylbenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-5-(1-(2-methylbenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
Mechanism of Action
The mechanism of action of 3-Benzyl-5-(1-(2-methylbenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various biological processes. For example, the compound has been shown to inhibit the growth of various bacterial and fungal strains by disrupting the function of their cell membranes.
Biochemical and Physiological Effects:
3-Benzyl-5-(1-(2-methylbenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and reduce the growth of certain bacterial and fungal strains. The compound has also been shown to exhibit moderate toxicity towards certain cell lines, which may limit its potential as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-Benzyl-5-(1-(2-methylbenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate is its versatility as a building block for the synthesis of novel materials. The compound can be easily modified to introduce various functional groups, which can be used to tailor its properties for specific applications. However, one of the main limitations of the compound is its moderate toxicity towards certain cell lines, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 3-Benzyl-5-(1-(2-methylbenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate. One potential area of research is the development of novel materials based on the compound, which could have applications in fields such as electronics, photonics, and catalysis. Another area of research is the investigation of the compound's potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and infections. Finally, further studies are needed to elucidate the compound's mechanism of action and to optimize its properties for specific applications.
Synthesis Methods
The synthesis method of 3-Benzyl-5-(1-(2-methylbenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate involves the reaction of 3-benzyl-5-(2-methylazetidin-3-yl)-1,2,4-oxadiazole with oxalic acid in the presence of a suitable solvent and a catalyst. The reaction proceeds via a series of intermediate steps, including the formation of an imine intermediate and subsequent cyclization to form the oxadiazole ring. The final product is obtained as a white crystalline powder, which can be purified by recrystallization.
Scientific Research Applications
3-Benzyl-5-(1-(2-methylbenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit a wide range of biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties. The compound has also been investigated for its potential as a fluorescence probe and as a building block for the synthesis of novel materials.
properties
IUPAC Name |
3-benzyl-5-[1-[(2-methylphenyl)methyl]azetidin-3-yl]-1,2,4-oxadiazole;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O.C2H2O4/c1-15-7-5-6-10-17(15)12-23-13-18(14-23)20-21-19(22-24-20)11-16-8-3-2-4-9-16;3-1(4)2(5)6/h2-10,18H,11-14H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHXVAFMSQWZQNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CC(C2)C3=NC(=NO3)CC4=CC=CC=C4.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-5-(1-(2-methylbenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

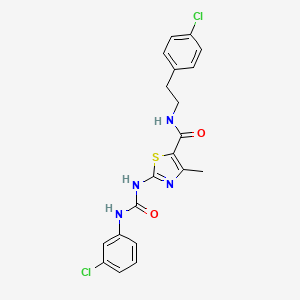
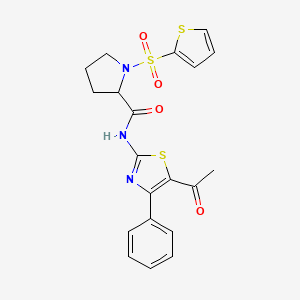
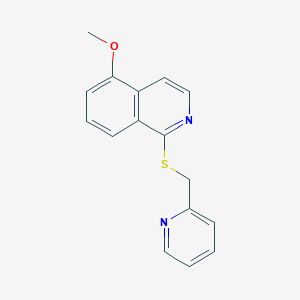
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-phenethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B2949627.png)
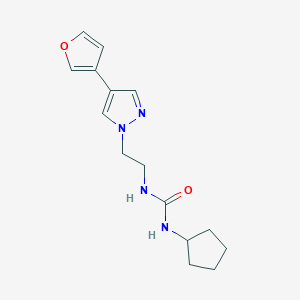
![3-[4-[(6-Phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2949632.png)
![5-(4-fluorophenyl)-1-(4-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2949633.png)
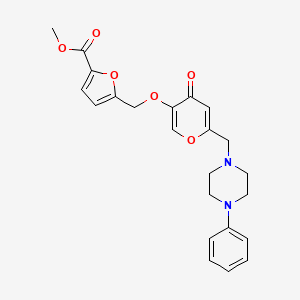

![3-Chloro-2-[1-(pyridin-4-yl)ethoxy]pyridine](/img/structure/B2949636.png)
![N-[(1-Aminocycloheptyl)methyl]-2,2-difluoro-2-(3-methyltriazol-4-yl)acetamide;hydrochloride](/img/structure/B2949637.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2949642.png)
![2-[(difluoromethyl)thio]-1H-benzimidazole](/img/structure/B2949644.png)